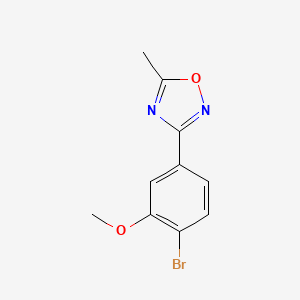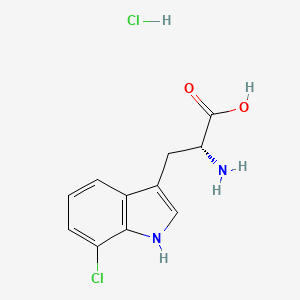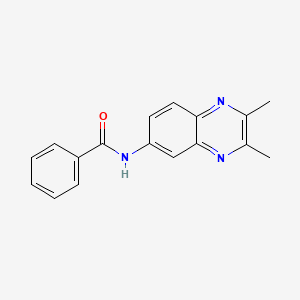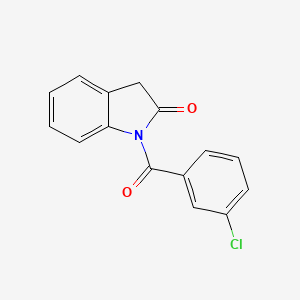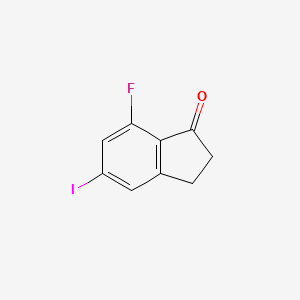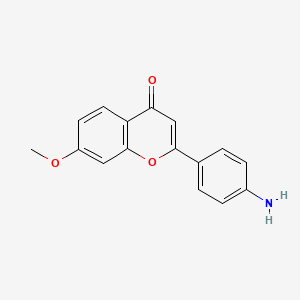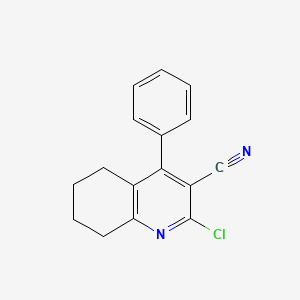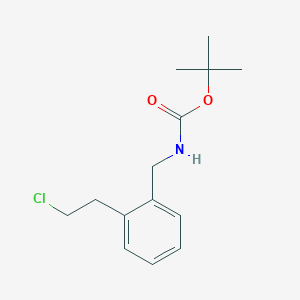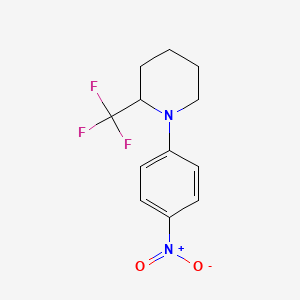
1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine typically involves the introduction of the nitrophenyl and trifluoromethyl groups onto a piperidine ring. One common method includes the reaction of 4-nitrobenzaldehyde with trifluoromethylated piperidine under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(4-aminophenyl)-2-(trifluoromethyl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-2-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(4-Aminophenyl)-2-(trifluoromethyl)piperidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H13F3N2O2 |
|---|---|
Molekulargewicht |
274.24 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)11-3-1-2-8-16(11)9-4-6-10(7-5-9)17(18)19/h4-7,11H,1-3,8H2 |
InChI-Schlüssel |
NHFQAPYABNRJNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


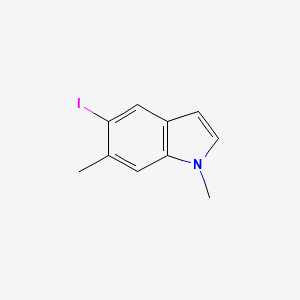
![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)
